![molecular formula C8H7BrN2 B1446637 4-Bromo-6-methyl-3H-1,3-benzodiazole CAS No. 1126824-09-6](/img/structure/B1446637.png)
4-Bromo-6-methyl-3H-1,3-benzodiazole
Overview
Description
4-Bromo-6-methyl-3H-1,3-benzodiazole is a chemical compound with the CAS Number 1126824-09-6 . It has a linear formula of C8H7BrN2 and a molecular weight of 211.06 . This compound may be useful in the preparation of substituted benzimidazoles as modulators of Ras signaling for cancer treatment .
Molecular Structure Analysis
The IUPAC name of 4-Bromo-6-methyl-3H-1,3-benzodiazole is 7-bromo-5-methyl-1H-benzimidazole . The InChI code is 1S/C8H7BrN2/c1-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
4-Bromo-6-methyl-3H-1,3-benzodiazole has a molecular weight of 211.06 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the search results.Scientific Research Applications
Cancer Research
4-Bromo-6-methyl-3H-1,3-benzodiazole: has shown potential in cancer research as a precursor for synthesizing benzimidazole derivatives . These derivatives are being studied for their ability to modulate Ras signaling pathways, which play a crucial role in the development and progression of various cancers . By influencing these pathways, researchers hope to develop new therapeutic strategies against cancer.
Drug Synthesis
In pharmaceutical chemistry, 4-Bromo-6-methyl-3H-1,3-benzodiazole serves as a building block for creating a wide range of imidazole-containing compounds . These compounds exhibit diverse biological activities, including antibacterial, antitumor, and anti-inflammatory effects, making them valuable in the development of new medications .
Biological Studies
The compound is utilized in biological studies to prepare substituted benzimidazoles . These substances are investigated for their pharmacological properties, particularly in the context of cancer treatment, where they could offer new avenues for intervention .
Chemical Analysis
4-Bromo-6-methyl-3H-1,3-benzodiazole: is used in chemical analysis as a reference material due to its well-defined properties .
Pharmaceutical Applications
This chemical is instrumental in the pharmaceutical industry for the preparation of benzimidazole compounds that may act as modulators of critical signaling pathways in diseases . Its role in synthesizing new drug candidates underscores its importance in advancing medical science .
Laboratory Diagnostics
In laboratory diagnostics, 4-Bromo-6-methyl-3H-1,3-benzodiazole can be employed as a reagent or a standard for calibrating instruments and validating methods . Its consistent quality ensures that diagnostic tests and procedures yield precise results .
Material Science
In material science, such compounds are often part of the synthesis process for creating new materials with desired properties . They can contribute to the development of innovative materials for various industrial applications.
Mechanism of Action
Target of Action
It is suggested that it may be useful in the preparation of substituted benzimidazoles as modulators of ras signaling , which plays a crucial role in cell division and growth.
Biochemical Pathways
As a potential modulator of Ras signaling , 4-Bromo-6-methyl-3H-1,3-benzodiazole might affect the MAPK/ERK pathway, a key downstream pathway of Ras. This could lead to changes in cell proliferation, differentiation, and survival.
properties
IUPAC Name |
4-bromo-6-methyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFKZWBUTNDYFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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